N-Boc-5-羟基吲哚

描述

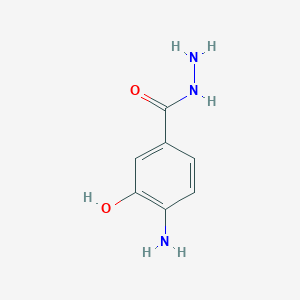

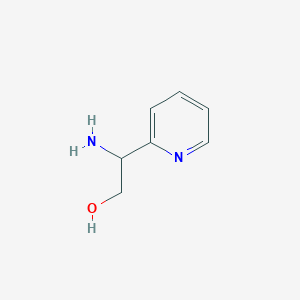

N-Boc-5-Hydroxyindole is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-Boc-5-Hydroxyindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-5-Hydroxyindole including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

生物技术生产

N-Boc-5-羟基吲哚: 是一种吲哚衍生物,在生物技术应用中具有重要价值。 吲哚衍生物由细菌和植物产生,在微生物信号传导中起着至关重要的作用,特别是在人类肠道中 。吲哚衍生物的生物技术生产涉及发酵过程和微生物细胞工厂,它们可以将吲哚转化为各种卤化和氧化化合物。 由于这些化合物具有生物活性,因此它们在治疗人类疾病方面具有潜在的治疗应用 .

香料和香精行业

吲哚及其衍生物用于香料和香精行业。它们可以通过生物催化合成,并因其天然香气特征而受到重视。 N-Boc-5-羟基吲哚可以作为香料和食品中调味剂使用的化合物的先驱 .

药物化学

在药物化学中,取代的吲哚,如 N-Boc-5-羟基吲哚,由于其与许多受体的亲和力高,被认为是“特权结构”。它们用于合成具有抗肿瘤、抗菌、抗病毒和抗真菌活性的化合物。 吲哚环体系是许多生物活性分子中的关键支架 .

材料化学

N-Boc-5-羟基吲哚在材料化学中具有应用。吲哚衍生物与生物活性相关,并且由于其稳定性和无毒性,也用于材料化学。 它们可以转化为各种化合物,这些化合物在创建新材料方面具有应用 .

天然色素的合成

吲哚衍生物可以衍生为几种卤化和氧化化合物,这些化合物用作天然色素。 N-Boc-5-羟基吲哚可用于生产这些色素,这些色素在从纺织品到化妆品的各个行业都有应用 .

抗氧化性能

吲哚衍生物表现出抗氧化性能,这对于预防氧化应激相关的疾病至关重要。 N-Boc-5-羟基吲哚可能有助于抗氧化剂的合成,提供对细胞损伤的保护作用 .

作用机制

Target of Action

The primary target of N-Boc-5-Hydroxyindole is the L-type calcium channels located on the colonic smooth muscle cells . These channels play a crucial role in regulating the contractility of the gut.

Mode of Action

N-Boc-5-Hydroxyindole, also known as 5-Hydroxyindole (5-HI), interacts with its targets by activating the L-type calcium channels . This activation results in an acceleration of gut contractility .

Biochemical Pathways

N-Boc-5-Hydroxyindole is metabolized from the dietary supplement and antidepressant 5-hydroxytryptophan (5-HTP) by a wide variety of gut bacteria via the tryptophanase (TnaA) enzyme . This metabolic pathway is a regulatory mechanism by which the gut microbiota alters intestinal physiology .

Pharmacokinetics

It is known that the production of 5-hi is inhibited upon ph reduction in in vitro studies . This suggests that the compound’s bioavailability may be influenced by the pH level of the environment.

Result of Action

The activation of L-type calcium channels by 5-HI leads to a significant acceleration of the total gut transit time (TGTT) when administered orally in rats . Moreover, 5-HI stimulation of a cell line model of intestinal enterochromaffin cells results in a significant increase in serotonin production .

Action Environment

The action of N-Boc-5-Hydroxyindole is influenced by environmental factors such as the pH level of the gut. As mentioned earlier, the production of 5-HI is inhibited upon pH reduction . This suggests that the compound’s action, efficacy, and stability may be affected by changes in the gut environment.

安全和危害

未来方向

The use of electrochemistry in small-molecule synthesis has experienced a renaissance over the past few decades . The eCLIC reaction, for instance, has potential applications in the site-specific labelling of various recombinant proteins . Furthermore, the role of bacterial metabolism in altering gut motility suggests potential for microbiota-targeted interventions .

生化分析

Biochemical Properties

N-Boc-5-Hydroxyindole plays a significant role in various biochemical reactions. It interacts with enzymes such as tryptophanase, which converts dietary supplements like 5-hydroxytryptophan into 5-hydroxyindole . This interaction is crucial for the regulation of intestinal motility via the activation of L-type calcium channels . Additionally, N-Boc-5-Hydroxyindole can be involved in oxidative reactions catalyzed by enzymes like P450 monooxygenase .

Cellular Effects

N-Boc-5-Hydroxyindole influences several cellular processes. It has been shown to stimulate intestinal motility by acting on colonic smooth muscle cells . This compound also affects serotonin production in enterochromaffin cells, thereby impacting cell signaling pathways and gene expression . Furthermore, N-Boc-5-Hydroxyindole can modulate cellular metabolism by altering the levels of metabolites like 5-hydroxyindoleacetic acid .

Molecular Mechanism

At the molecular level, N-Boc-5-Hydroxyindole exerts its effects through binding interactions with biomolecules. It activates L-type calcium channels on colonic smooth muscle cells, leading to increased gut contractility . Additionally, it can inhibit or activate enzymes involved in its metabolic pathways, such as tryptophanase . These interactions result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Boc-5-Hydroxyindole can change over time. The compound’s stability and degradation are influenced by factors such as pH and temperature . Long-term studies have shown that N-Boc-5-Hydroxyindole can have sustained effects on cellular function, particularly in the regulation of gut motility .

Dosage Effects in Animal Models

The effects of N-Boc-5-Hydroxyindole vary with different dosages in animal models. At lower doses, it significantly accelerates gut transit time without adverse effects . Higher doses may lead to toxic effects, including disruptions in normal cellular processes and potential toxicity . These threshold effects are crucial for determining safe and effective dosage levels.

Metabolic Pathways

N-Boc-5-Hydroxyindole is involved in several metabolic pathways. It is metabolized by enzymes such as tryptophanase, which converts it into 5-hydroxyindole . This conversion can affect metabolic flux and the levels of metabolites like 5-hydroxyindoleacetic acid . Additionally, N-Boc-5-Hydroxyindole can participate in oxidative reactions catalyzed by P450 monooxygenase .

Transport and Distribution

Within cells and tissues, N-Boc-5-Hydroxyindole is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation in specific cellular compartments. The compound’s distribution is crucial for its biochemical activity and effectiveness.

Subcellular Localization

N-Boc-5-Hydroxyindole’s subcellular localization is determined by targeting signals and post-translational modifications . It can be directed to specific compartments or organelles, where it exerts its biochemical effects. Understanding its localization is essential for elucidating its role in cellular processes.

属性

IUPAC Name |

tert-butyl 5-hydroxyindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-13(2,3)17-12(16)14-7-6-9-8-10(15)4-5-11(9)14/h4-8,15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFYKCHJFIWCPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626733 | |

| Record name | tert-Butyl 5-hydroxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

434958-85-7 | |

| Record name | tert-Butyl 5-hydroxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]](/img/structure/B1289242.png)